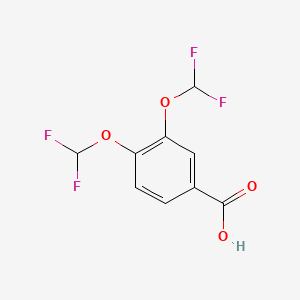

3,4-Bis(difluoromethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

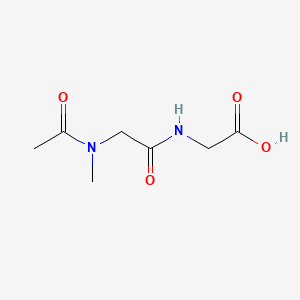

“3,4-Bis(difluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3,4-Bis(difluoromethoxy)benzoic acid” consists of a benzoic acid core with two difluoromethoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .Physical And Chemical Properties Analysis

“3,4-Bis(difluoromethoxy)benzoic acid” is a solid substance with a density of 1.5±0.1 g/cm3 and a molecular weight of 254.135 . It has a boiling point of 293.3±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation

One of the significant applications of 3,4-Bis(difluoromethoxy)benzoic acid is its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) of in vitro and bleomycin-induced pulmonary fibrosis in vivo . The study aimed to evaluate the effects of 3,4-Bis(difluoromethoxy)benzoic acid on pulmonary fibrosis and determine whether EMT plays a key role in the pathogenesis of pulmonary fibrosis . The results showed that 3,4-Bis(difluoromethoxy)benzoic acid treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .

Role in the Preparation of Selective Phosphodiesterase 4 (PDE4) Inhibitor

3,4-Bis(difluoromethoxy)benzoic acid is used as an impurity and intermediate in the preparation of selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast . PDE4 inhibitors have a wide range of therapeutic applications, including the treatment of inflammatory diseases such as asthma, COPD, psoriasis, and rheumatoid arthritis.

Potential Therapeutic Target for Idiopathic Pulmonary Fibrosis (IPF)

The compound has been studied for its potential as a therapeutic target for idiopathic pulmonary fibrosis (IPF), a chronic and progressive interstitial lung disease . The study aimed to determine whether EMT can be used as a therapeutic target for 3,4-Bis(difluoromethoxy)benzoic acid therapy to reduce IPF .

Safety and Hazards

“3,4-Bis(difluoromethoxy)benzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary target of 3,4-Bis(difluoromethoxy)benzoic acid (DGM) is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

DGM interacts with TGF-β1, inhibiting its ability to induce the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells . This interaction results in the inhibition of proteins such as α-SMA, vimentin, and collagen I, and an increase in the expression of E-cadherin . Additionally, DGM treatment significantly reduces the phosphorylation levels of Smad2/3 .

Biochemical Pathways

The TGF-β1 pathway is primarily affected by DGM. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . DGM inhibits this process, thereby reducing the excessive deposition of extracellular matrix components .

Pharmacokinetics

The compound’s effectiveness in both in vitro and in vivo models suggests it has sufficient bioavailability .

Result of Action

The action of DGM results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

The compound’s effectiveness in both in vitro and in vivo models suggests it is stable and effective under physiological conditions .

Propiedades

IUPAC Name |

3,4-bis(difluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O4/c10-8(11)16-5-2-1-4(7(14)15)3-6(5)17-9(12)13/h1-3,8-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVZJUHNXCOOHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290773 |

Source

|

| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162401-60-7 |

Source

|

| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)

![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)